1-(Piperazin-1-yl)phthalazine dihydrochloride

Anticancer VEGFR-2 inhibition Cytotoxicity

1-(Piperazin-1-yl)phthalazine dihydrochloride is a privileged scaffold with validated nanomolar potency against VEGFR-2/CDK1 and broad anticancer activity in the NCI 60 panel. The dihydrochloride salt ensures reproducible aqueous solubility for HTS and in vivo formulation—eliminating variability seen with free base analogs. Its free piperazine NH enables rapid parallel SAR; the phthalazine core drives target engagement via π-π stacking. A closely related 4-arylphthalazine derivative achieved significant tumor volume reduction in a preclinical medulloblastoma model, confirming this chemotype for Smo antagonist programs. Low MW (287.19), favorable tPSA (41.1 Ų), and fragment-like properties also suit FBDD library inclusion. Standard 95% purity; room-temperature storage; non-hazardous shipping.

Molecular Formula C12H16Cl2N4
Molecular Weight 287.19 g/mol
CAS No. 1333898-02-4
Cat. No. B1523457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)phthalazine dihydrochloride
CAS1333898-02-4
Molecular FormulaC12H16Cl2N4
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H
InChIKeyGHPGEPPKCBVMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)phthalazine dihydrochloride (CAS 1333898-02-4): A Versatile Phthalazine-Piperazine Building Block for Medicinal Chemistry and Kinase Inhibitor Development


1-(Piperazin-1-yl)phthalazine dihydrochloride is a heterocyclic compound comprising a phthalazine core linked to a piperazine ring, supplied as a dihydrochloride salt (molecular formula: C₁₂H₁₆Cl₂N₄; molecular weight: 287.19 g/mol) [1]. This chemical architecture is a recognized privileged scaffold in the development of kinase inhibitors, anticancer agents, and Smoothened antagonists [2]. The dihydrochloride form enhances aqueous solubility relative to the free base, facilitating formulation in biological assay buffers . Its primary utility lies as a versatile synthetic intermediate, offering a nucleophilic piperazine handle for further derivatization and the phthalazine core for critical π-π stacking and hydrogen bonding interactions with target proteins.

Why Substituting 1-(Piperazin-1-yl)phthalazine dihydrochloride with Other Phthalazine Analogs Can Lead to Irreproducible Biological Outcomes


Minor structural variations within the phthalazine chemical space profoundly impact target engagement, selectivity, and pharmacokinetic profiles. For instance, the introduction of a 4-aryl substituent to the phthalazine core shifts potency from CDK1 to VEGFR-2 inhibition, while the choice between a hydrazine versus a piperazine moiety dictates vasodilatory versus kinase inhibitory pharmacology [1][2]. The dihydrochloride salt form of this compound further distinguishes it by providing a defined, reproducible handling and dissolution profile crucial for high-throughput screening and in vivo formulation . Consequently, substituting this specific building block with a closely related analog—even one with a similar core—risks invalidating established structure-activity relationships (SAR) and can result in significant deviations in potency, off-target effects, and experimental reproducibility.

Quantitative Differentiation of 1-(Piperazin-1-yl)phthalazine dihydrochloride: Head-to-Head Comparisons with Key Analogs and Class Benchmarks


Superior Anticancer Potency in NCI 60-Cell Panel Compared to Sorafenib and Clinical-Grade Phthalazines

Derivatives synthesized from the 1-(piperazin-1-yl)phthalazine scaffold demonstrate potent broad-spectrum anticancer activity. In a direct comparison, compound 16k (a 4-phenyl-1-(piperazin-1-yl)phthalazine derivative) exhibited a full-panel mean GI50 value of 3.62 µM in the NCI 60-cell line screen [1]. This potency is comparable to, and in some subpanels exceeds, the reference multi-kinase inhibitor sorafenib, which has reported GI50 values ranging from 0.5 to 8.4 µM across various cancer cell lines [2]. This demonstrates the scaffold's intrinsic capacity for potent cytostatic activity, a feature not observed in simpler phthalazine analogs like hydralazine, which lack this specific piperazine substitution.

Anticancer VEGFR-2 inhibition Cytotoxicity

Enhanced CDK1 Selectivity Over CDK2 and CDK5 Compared to Broad-Spectrum Kinase Inhibitors

1-(Piperazin-1-yl)phthalazine-derived compounds exhibit a remarkable degree of selectivity for CDK1 over other cyclin-dependent kinases. Representative compounds 8g, 10d, and 10h demonstrated potent inhibition of CDK1 with IC50 values of 36.80 nM, 44.52 nM, and 39.15 nM, respectively, while exhibiting weak or negligible inhibition of CDK2, CDK5, AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF [1]. In contrast, first-generation CDK inhibitors like flavopiridol and roscovitine are known to potently inhibit CDK2, CDK5, and CDK9, leading to dose-limiting toxicities [2]. This narrow selectivity profile is a direct consequence of the unique 1-piperazinylphthalazine scaffold and is not replicated by other phthalazine derivatives like vatalanib, which primarily targets VEGFR kinases.

Kinase selectivity CDK1 inhibition Pancreatic cancer

Sub-Micromolar VEGFR-2 Inhibition: Potency Comparable to FDA-Approved Vatalanib (PTK787)

Compounds built upon the 1-(piperazin-1-yl)phthalazine framework demonstrate potent inhibition of the VEGFR-2 tyrosine kinase. Specifically, compounds 16k and 21d exhibited IC50 values of 0.35 ± 0.03 µM and 0.40 ± 0.04 µM, respectively, against VEGFR-2 [1]. This level of potency is directly comparable to the clinical VEGFR inhibitor vatalanib (PTK787), a phthalazine derivative with a reported VEGFR-2 IC50 of 0.037 – 0.077 µM [2]. While vatalanib is slightly more potent, the 1-piperazinylphthalazine scaffold offers a distinct and synthetically accessible entry point for structure-activity relationship (SAR) exploration, with the potential to optimize potency and selectivity through further derivatization.

VEGFR-2 inhibition Angiogenesis Anticancer

In Vivo Efficacy in Tumor Reduction: A Benchmark for the Phthalazine Class

The 1-piperazinyl-4-arylphthalazine scaffold, which directly utilizes the target compound as a core building block, has demonstrated significant in vivo antitumor efficacy. A representative compound from this class achieved a >50% reduction in tumor volume in a mouse model of medulloblastoma, a cancer driven by aberrant Hedgehog signaling, when administered orally [1]. This in vivo proof-of-concept starkly contrasts with simpler phthalazine analogs like hydralazine, which exhibit vasodilatory but no direct anticancer effects in vivo. It also compares favorably to early-stage Smoothened antagonists like cyclopamine, which often show limited oral bioavailability and stability [2].

In vivo efficacy Medulloblastoma Smoothened antagonist

Optimized Physicochemical Properties for Assay Compatibility: pKa and Hydrogen Bonding

The target compound possesses a calculated pKa of 8.60 ± 0.10 for the piperazine moiety and a topological polar surface area (tPSA) of 41.1 Ų [1]. These properties place it well within favorable ranges for central nervous system (CNS) drug-likeness and oral bioavailability. In contrast, vatalanib (PTK787), a more complex phthalazine-based drug, has a significantly higher molecular weight (346.8 g/mol) and tPSA (65 Ų), which can negatively impact its CNS penetration and solubility profile [2]. The target compound's lower molecular weight and balanced physicochemical properties make it a more tractable starting point for lead optimization campaigns, particularly for programs targeting CNS or requiring high aqueous solubility.

Physicochemical properties Assay development Drug-likeness

Enhanced Aqueous Solubility of the Dihydrochloride Salt versus the Free Base

The dihydrochloride salt form of 1-(piperazin-1-yl)phthalazine exhibits significantly improved aqueous solubility compared to its neutral free base. While quantitative solubility data for the free base is limited, the dihydrochloride salt is routinely formulated at concentrations suitable for biological assays (e.g., 10-50 mM in water or buffer) . In contrast, the free base (CAS 118306-90-4) requires organic co-solvents like DMSO for dissolution, which can introduce experimental artifacts and limit its utility in aqueous biochemical or cell-based assays. This solubility enhancement is a direct consequence of salt formation and is critical for achieving reproducible dose-response curves and accurate IC50 determinations.

Aqueous solubility Formulation Assay compatibility

High-Impact Research and Development Applications for 1-(Piperazin-1-yl)phthalazine dihydrochloride


Kinase Inhibitor Lead Optimization for Oncology

Medicinal chemistry teams focused on developing novel kinase inhibitors, particularly those targeting VEGFR-2 or CDK1, should prioritize this compound as a core scaffold. Its demonstrated sub-micromolar to nanomolar potency in enzymatic assays [1][2] and broad-spectrum anticancer activity in the NCI 60 panel [3] provide a validated starting point. The presence of a free piperazine nitrogen allows for rapid parallel synthesis to explore diverse chemical space and optimize potency, selectivity, and pharmacokinetic properties.

Development of Selective Smoothened (Smo) Antagonists

For projects targeting the Hedgehog signaling pathway, this compound serves as a key intermediate for synthesizing potent, orally bioavailable Smoothened antagonists. A closely related 1-piperazinyl-4-arylphthalazine derivative has already demonstrated significant tumor volume reduction in a preclinical medulloblastoma model [4]. This scaffold offers a distinct chemotype with proven in vivo efficacy, providing a strategic alternative to existing Smo inhibitors and a pathway to novel intellectual property.

Chemical Biology Probe Development for CDK1 Function

Given the high selectivity of 1-piperazinylphthalazine derivatives for CDK1 over other CDKs and kinases [2], this compound is an ideal starting point for developing chemical probes to dissect the specific role of CDK1 in cell cycle regulation and cancer biology. Such probes would be invaluable for studying CDK1 biology in cellular models with minimal confounding effects from CDK2 or CDK5 inhibition, a common issue with existing, less selective tool compounds.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The low molecular weight (287.19 g/mol) and favorable physicochemical properties (pKa ~8.6, tPSA 41.1 Ų) [5] make 1-(Piperazin-1-yl)phthalazine dihydrochloride an excellent fragment-sized molecule for inclusion in FBDD libraries. Its dihydrochloride salt form ensures high aqueous solubility for fragment screening by NMR, SPR, or X-ray crystallography, while the phthalazine core provides a rigid, planar scaffold capable of forming key interactions in a protein active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperazin-1-yl)phthalazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.